molecular formula C10H9FN2O B7987315 N-(4-fluoro-1H-indol-7-yl)acetamide CAS No. 1357376-42-1

N-(4-fluoro-1H-indol-7-yl)acetamide

Cat. No. B7987315
CAS RN: 1357376-42-1
M. Wt: 192.19 g/mol
InChI Key: ZQBFJELJCDVOKM-UHFFFAOYSA-N
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Description

“N-(4-fluoro-1H-indol-7-yl)acetamide” is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 . It is also known by the CAS number 1357376-42-1 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(4-fluoro-1H-indol-7-yl)acetamide” includes 14 heavy atoms, 9 of which are aromatic . The compound has 2 rotatable bonds, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

“N-(4-fluoro-1H-indol-7-yl)acetamide” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.53 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.34 . Its water solubility is 1.18 mg/ml or 0.00612 mol/l .

Safety and Hazards

“N-(4-fluoro-1H-indol-7-yl)acetamide” has a safety signal word of "Warning" . The compound’s hazard statements include H315 and H319 .

properties

IUPAC Name

N-(4-fluoro-1H-indol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-6(14)13-9-3-2-8(11)7-4-5-12-10(7)9/h2-5,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBFJELJCDVOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)F)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735652
Record name N-(4-Fluoro-1H-indol-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1H-indol-7-yl)acetamide

CAS RN

1357376-42-1
Record name N-(4-Fluoro-1H-indol-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-2-nitroacetanilide (1 eq.) was dissolved in dry THF. After the solution was cooled down to −78° C., an excess of vinyl magnesium bromide (3-4 eq.) was added. Then, the reaction was kept below −40° C. for two hours before quenched with 20% NH4Cl. The aqueous phase was extracted with EtOAc. The combined organic layer was dried over MgSO4. After filtration and concentration, the crude product was purified by silica gel column chromatography to afford N-(4-fluoro-1H-indol-7-yl)acetamide. MS m/z: (M+H)+ calc'd for C10H10FN2O: 193.08. Found 193.09. HPLC retention time: 1.29 minutes (column E, solvent system II).
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